molecular formula C21H21NO4 B7766319 (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid

Cat. No.: B7766319
M. Wt: 351.4 g/mol
InChI Key: BHDMUBZVWRSQOT-KBPBESRZSA-N
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Description

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to the stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanecarboxylic acid.

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino group with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopentanecarboxylic acid are reacted with 9-fluorenylmethyloxycarbonyl chloride.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.

    Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid undergoes various types of reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in a suitable solvent such as dimethylformamide.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).

Major Products

    Deprotection: The major product is the free amino acid.

    Coupling: The major products are peptides or peptide derivatives.

Scientific Research Applications

(1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications in biology and medicine.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-(Boc-amino)cyclopentanecarboxylic acid: Similar to the Fmoc derivative but uses the tert-butyloxycarbonyl (Boc) protecting group.

    (1S,3S)-3-(Cbz-amino)cyclopentanecarboxylic acid: Uses the benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (1S,3S)-3-(Fmoc-amino)cyclopentanecarboxylic acid lies in the Fmoc group’s stability and ease of removal under mild conditions, making it highly suitable for solid-phase peptide synthesis. The Fmoc group also provides better protection against racemization compared to other protecting groups like Boc and Cbz.

Properties

IUPAC Name

(1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDMUBZVWRSQOT-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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